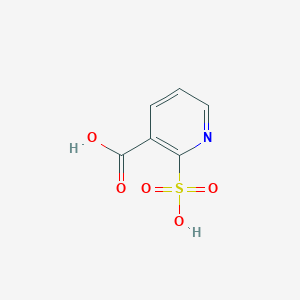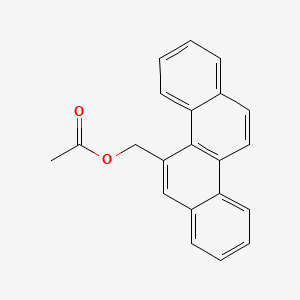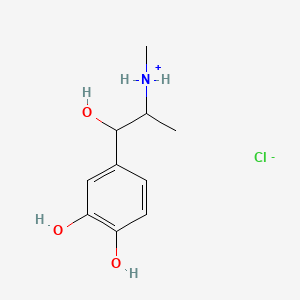
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxyphenylacetone with methylamine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
科学的研究の応用
Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of various chemical products and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses. The exact molecular targets and pathways depend on the specific context and application.
類似化合物との比較
Similar Compounds
Some compounds similar to Methyl(beta,3,4-trihydroxy-alpha-methylphenethyl)ammonium chloride include:
Epinephrine: A well-known neurotransmitter and hormone with similar structural features.
Norepinephrine: Another neurotransmitter with structural similarities and overlapping biological functions.
Dopamine: A neurotransmitter with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
946-43-0 |
|---|---|
分子式 |
C10H16ClNO3 |
分子量 |
233.69 g/mol |
IUPAC名 |
[1-(3,4-dihydroxyphenyl)-1-hydroxypropan-2-yl]-methylazanium;chloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-6(11-2)10(14)7-3-4-8(12)9(13)5-7;/h3-6,10-14H,1-2H3;1H |
InChIキー |
HPDZIFBLRDLGFA-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)[NH2+]C.[Cl-] |
関連するCAS |
10329-60-9 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)
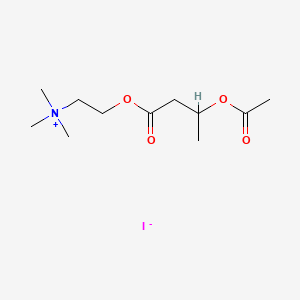

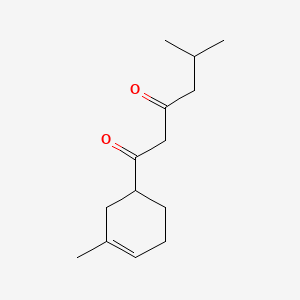
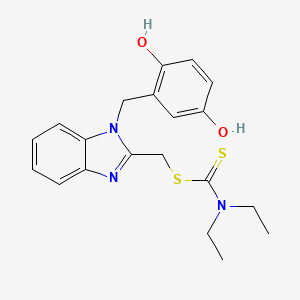

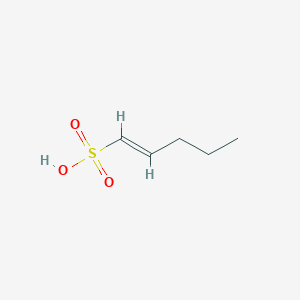
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)

![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)

